5-Bromo-6-chloropyridine-3-sulfonyl chloride
CAS No.: 216394-05-7
Cat. No.: VC20758163
Molecular Formula: C5H2BrCl2NO2S
Molecular Weight: 290.95 g/mol
* For research use only. Not for human or veterinary use.

CAS No. | 216394-05-7 |
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Molecular Formula | C5H2BrCl2NO2S |
Molecular Weight | 290.95 g/mol |
IUPAC Name | 5-bromo-6-chloropyridine-3-sulfonyl chloride |
Standard InChI | InChI=1S/C5H2BrCl2NO2S/c6-4-1-3(12(8,10)11)2-9-5(4)7/h1-2H |
Standard InChI Key | TURGMVYIESHZBE-UHFFFAOYSA-N |
SMILES | C1=C(C=NC(=C1Br)Cl)S(=O)(=O)Cl |
Canonical SMILES | C1=C(C=NC(=C1Br)Cl)S(=O)(=O)Cl |
5-Bromo-6-chloropyridine-3-sulfonyl chloride is a chemical compound with significant applications in organic synthesis, particularly in the pharmaceutical and agrochemical industries. It is characterized by its unique molecular structure, which includes both bromine and chlorine substituents on a pyridine ring, along with a sulfonyl chloride functional group. This compound is recognized for its reactivity and versatility in various chemical reactions.
Chemical Identity
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Common Name: 5-Bromo-6-chloropyridine-3-sulfonyl chloride
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CAS Number: 216394-05-7
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Molecular Formula: C
H
BrCl
NO
S -
Molecular Weight: 290.95 g/mol
Safety and Handling
5-Bromo-6-chloropyridine-3-sulfonyl chloride is classified as corrosive, requiring appropriate safety measures during handling:
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Hazard Codes: C (Corrosive)
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Risk Phrases: R34 (Causes burns)
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Safety Phrases: S26 (In case of contact with eyes, rinse immediately), S36/37/39 (Wear suitable protective clothing, gloves, and eye/face protection)
Synthesis and Reactions
The synthesis of 5-Bromo-6-chloropyridine-3-sulfonyl chloride typically involves the chlorination of the corresponding pyridine derivatives followed by sulfonylation reactions.
Reaction Mechanisms
The compound can participate in various nucleophilic substitution reactions due to the presence of the sulfonyl chloride group, making it a valuable intermediate for synthesizing other complex molecules.
Example Reactions:
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Nucleophilic Substitution: The sulfonyl chloride can react with amines to form sulfonamides.
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Coupling Reactions: It can be used in coupling reactions to synthesize more complex aromatic compounds.
Applications
5-Bromo-6-chloropyridine-3-sulfonyl chloride finds extensive use in:
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Pharmaceuticals: As an intermediate in the synthesis of various drugs, particularly those targeting specific biological pathways.
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Agrochemicals: In the production of herbicides and pesticides due to its ability to modify biological activity.
Research Findings
Recent studies have highlighted the effectiveness of this compound in catalyzing reactions under mild conditions, enhancing yield and selectivity in synthetic pathways.
Future Directions
Continued research into the reactivity and applications of this compound may lead to new methodologies in organic synthesis, potentially improving efficiency and reducing environmental impact in chemical manufacturing processes.
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